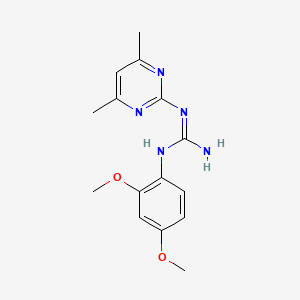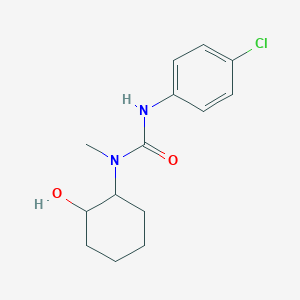![molecular formula C14H11F3N2O2S B5290798 2-(pyridin-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5290798.png)
2-(pyridin-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(pyridin-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a compound that features a pyridine ring, a trifluoromethoxy group, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the reaction of pyridine-2-thiol with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(pyridin-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridine-2-thiol moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(pyridin-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 2-(pyridin-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: A key intermediate in the synthesis of various agrochemicals.
4-(trifluoromethoxy)aniline: Used in the synthesis of pharmaceuticals and agrochemicals.
N-(4-trifluoromethoxyphenyl)acetamide:
Uniqueness
2-(pyridin-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to the presence of both the pyridine-2-thiol and trifluoromethoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
2-pyridin-2-ylsulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2S/c15-14(16,17)21-11-6-4-10(5-7-11)19-12(20)9-22-13-3-1-2-8-18-13/h1-8H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSWORWBIXWDDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]benzoic acid](/img/structure/B5290716.png)
![N-methyl-N-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethyl)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine](/img/structure/B5290719.png)
![(3S,4R)-3-methoxy-1-[(6-methylquinolin-5-yl)methyl]piperidin-4-amine](/img/structure/B5290726.png)
![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5290730.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-nitrophenyl)acrylamide](/img/structure/B5290733.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(tetrahydro-2H-pyran-3-ylamino)nicotinamide](/img/structure/B5290736.png)
![N-[3-(4-fluorophenyl)propyl]cyclopentanecarboxamide](/img/structure/B5290746.png)
![4-[2-(acetylamino)-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5290749.png)
![3-methyl-N-{2-[1-(3,3,3-trifluoropropyl)piperidin-3-yl]ethyl}but-2-enamide](/img/structure/B5290750.png)

![[3-Ethyl-1-(1-methyl-6-propylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B5290766.png)
![2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-PHENYLACETAMIDE](/img/structure/B5290776.png)
![N-(2-cyanophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B5290778.png)
